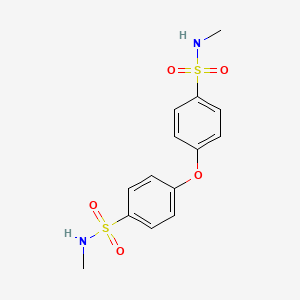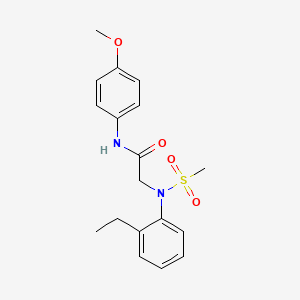![molecular formula C21H26N2O6S2 B3445420 4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine
描述
4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine, commonly known as MBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 558.68 g/mol. This compound is widely used in various fields of research, including biochemistry, pharmacology, and material science.
作用机制
MBS is a crosslinking agent that reacts with functional groups, such as amino and hydroxyl groups, present in polymers and proteins. The reaction between MBS and these functional groups results in the formation of covalent bonds, leading to the formation of a crosslinked network. The crosslinked network formed through MBS is known to exhibit improved mechanical and physical properties, making it a useful material in various applications.
Biochemical and Physiological Effects
MBS has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, MBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. However, further research is required to determine the efficacy of MBS as a cancer therapeutic agent.
实验室实验的优点和局限性
MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, MBS has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. Additionally, MBS is not suitable for use in certain applications, such as those involving high temperatures.
未来方向
The use of MBS in scientific research is expected to continue to grow in the future. Some potential future directions for research involving MBS include:
1. The development of new MBS-based hydrogels with improved mechanical and physical properties for tissue engineering applications.
2. The investigation of the antimicrobial properties of MBS and its potential use as an antimicrobial agent in various applications.
3. The development of MBS-based materials for drug delivery applications.
4. The investigation of the potential of MBS as a cancer therapeutic agent in vivo.
Conclusion
In conclusion, MBS is a unique chemical compound that has gained significant attention in scientific research due to its crosslinking properties. It has been extensively used in various fields of research, including biochemistry, pharmacology, and material science. MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, it also has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. The use of MBS in scientific research is expected to continue to grow in the future, with several potential future directions for research involving this compound.
科学研究应用
MBS has been extensively used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for polymers, such as polyurethane and epoxy resins. MBS has also been used as a curing agent for epoxy resins, resulting in improved mechanical properties of the cured material. Additionally, MBS has been used as a crosslinking agent for proteins, resulting in the formation of hydrogels with unique mechanical and physical properties.
属性
IUPAC Name |
4-[4-[(4-morpholin-4-ylsulfonylphenyl)methyl]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c24-30(25,22-9-13-28-14-10-22)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)31(26,27)23-11-15-29-16-12-23/h1-8H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZATXJJWAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(Morpholine-4-sulfonyl)phenyl]methyl}benzenesulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3445337.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)


![[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)


![3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445444.png)
